4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride

Beschreibung

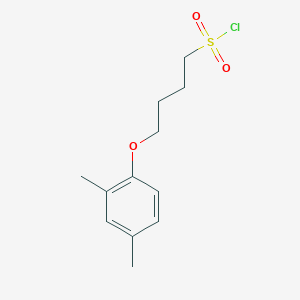

4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a butane chain substituted at the 4-position with a 2,4-dimethylphenoxy group. The compound’s structure combines an aromatic ether moiety with a reactive sulfonyl chloride group, making it valuable in organic synthesis, particularly in nucleophilic substitution or coupling reactions.

Eigenschaften

IUPAC Name |

4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO3S/c1-10-5-6-12(11(2)9-10)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWIUJGTAFTORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCCS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorosulfonation of Phenoxybutane Precursors

One common synthetic approach involves reacting a suitable phenoxybutane derivative with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the terminal butane position. This method is widely used for sulfonyl chloride synthesis due to its directness and efficiency.

-

- Use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents.

- Controlled temperature to avoid side reactions.

- Subsequent workup to isolate the sulfonyl chloride.

Oxidation and Chlorination of Sulfur-Containing Intermediates

Another approach involves preparing sulfonyl chlorides by oxidation of sulfoxide or thiophane derivatives followed by chlorination.

-

- Sulfoxide intermediates are oxidized and then converted to sulfonyl chlorides using reagents like thionyl chloride.

- Reaction carried out under nitrogen atmosphere to prevent oxidation side reactions.

- Temperature control (e.g., 30 °C) and stirring ensure complete conversion.

- Purification involves solvent evaporation and crystallization steps.

Chlorination of Thiophane or Related Sulfur Compounds

A patented method for producing 4-chlorobutane-1-sulfonyl chloride, a structurally related compound, involves chlorination of thiophane or thiophane sulfoxide in aqueous acidic media.

- Key Parameters:

- Chlorine gas is passed through a suspension or solution of thiophane in aqueous acetic acid or hydrochloric acid.

- Molar ratio of chlorine to thiophane kept ≤ 3:1 to prevent over-chlorination.

- Reaction temperature maintained between 20 to 90 °F (approx. 4 to 32 °C).

- Water is present in molar excess (2.5:1 or higher relative to thiophane).

- After reaction, a biphasic mixture forms; the sulfonyl chloride is isolated from the water-insoluble phase.

This method highlights the importance of controlled chlorination and phase separation for sulfonyl chloride synthesis.

Conversion from Butane Sulfonyl Chloride Precursors

Synthesis of butane-1-sulfonyl chloride derivatives often starts from 4-chlorobutane-1-sulfonyl chloride, which can be prepared from 1,4-butane sultone by reaction with thionyl chloride in the presence of DMF as a catalyst.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation of phenoxybutane | 4-(2,4-Dimethylphenoxy)butane | Chlorosulfonic acid or sulfuryl chloride | Controlled temperature, inert atmosphere | Not explicitly reported for this exact compound; analogues ~80% | Direct sulfonyl chloride formation |

| Oxidation/chlorination of sulfoxide intermediates | Sulfoxide derivatives | Thionyl chloride, nitrogen purge | 30 °C, stirring, solvent evaporation | ~87% | High purity crystalline product |

| Chlorination of thiophane derivatives | Thiophane or thiophane sulfoxide | Chlorine gas, aqueous acid | 20-32 °C, excess water, controlled Cl2 ratio | 30-65% | Biphasic separation required |

| Conversion from 1,4-butane sultone | 1,4-Butane sultone | Thionyl chloride, DMF | 70 °C, 72 h | ~90% | Long reaction time, high yield |

Research Findings and Notes

Purity and Yield: The oxidation/chlorination method of sulfoxide intermediates yields high purity sulfonyl chlorides with yields around 87%, highlighting its efficiency for complex sulfonyl chloride synthesis.

Reaction Control: Maintaining stoichiometric control of chlorine and water in chlorination reactions is critical to avoid over-chlorination and side products.

Solvent Effects: Use of solvents such as toluene and iso-hexane in post-reaction processing aids in product crystallization and purification.

Temperature Sensitivity: Most reactions require moderate temperatures (20-70 °C) to balance reaction rate and selectivity.

Safety Considerations: Sulfonyl chlorides are reactive and require careful handling to avoid exposure to corrosive and toxic reagents such as chlorine gas and thionyl chloride.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,4-Dimethylphenoxy)butane-1-s

Biologische Aktivität

4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry and pharmaceuticals. Its unique structure suggests various biological activities, which have been the subject of recent research. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H15ClO3S

- Molecular Weight : 291.76 g/mol

- CAS Number : 1343596-95-1

The compound features a butane backbone linked to a sulfonyl chloride group and a dimethylphenoxy moiety, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles such as amino acids in proteins. This mechanism can lead to modulation of enzyme activities and receptor interactions.

Potential Targets:

- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : Interaction with cell surface receptors could influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can exhibit antimicrobial properties. A study on related sulfonyl compounds showed effectiveness against various bacterial strains, suggesting that this compound may similarly possess antibacterial effects.

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 |

Cytotoxicity Studies

Cytotoxic effects have been observed in vitro using cancer cell lines. The compound was tested for its ability to induce cell death in various cancer models.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 22 |

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the anticancer properties of sulfonyl chlorides, including derivatives of this compound. Results indicated significant inhibition of tumor growth in xenograft models.

-

Antibacterial Efficacy :

- In a comparative analysis, this compound was assessed alongside other sulfonyl chlorides for antibacterial activity against multi-drug resistant strains. The findings highlighted its potential as a therapeutic agent in combating resistant infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate:

- Absorption : Likely well absorbed due to its lipophilic character.

- Metabolism : Expected to undergo hydrolysis in biological systems.

- Excretion : Primarily renal elimination of metabolites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sulfonyl Chlorides

The compound is compared below with other butane-1-sulfonyl chloride derivatives differing in the substituent attached to the 4-position of the butane chain. Key differences in molecular structure, physical properties, and reactivity are highlighted.

Data Table: Structural and Molecular Comparisons

*Calculated molecular weight based on structure.

Key Findings from Comparative Analysis

Electronic Effects

- Electron-Donating Groups: The 2,4-dimethylphenoxy group in the target compound decreases the electrophilicity of the sulfonyl chloride, as methyl groups donate electron density to the aromatic ring. This may slow hydrolysis or nucleophilic substitution compared to electron-deficient analogs like 4-(3-fluorophenoxy)butane-1-sulfonyl chloride .

- Electron-Withdrawing Groups: The 3-fluorophenoxy substituent () enhances reactivity due to fluorine’s electron-withdrawing nature, making the sulfonyl chloride more prone to nucleophilic attack .

Steric Effects

- Aliphatic vs. Aromatic Chains: The 4-methylpentyloxy group () increases lipophilicity, favoring solubility in non-polar media, whereas aromatic substituents (e.g., thiophen-2-ylmethoxy in ) may enhance π-π stacking in solid-state structures .

Physical Properties

- Melting Points : Aromatic derivatives (e.g., target compound) typically exhibit higher melting points than aliphatic analogs due to stronger intermolecular forces. For instance, nitro-substituted derivatives in showed melting points between 142–180°C, influenced by substituent polarity .

- Solubility : Polar groups like tetrahydrofuran-methoxy () improve aqueous solubility, while long-chain aliphatic groups () favor organic solvents .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride?

- Methodological Answer : The synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For phenoxy derivatives, a Friedel-Crafts alkylation or nucleophilic substitution on a pre-sulfonated intermediate may be employed.

- Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.

- Monitor reaction progress via TLC or HPLC. For HPLC, a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) can resolve intermediates .

- Purify via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, non-polar eluents).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the presence of methyl groups (δ ~2.3–2.5 ppm for aromatic methyl) and sulfonyl chloride (no protons).

- FT-IR : Look for S=O stretching vibrations at ~1360 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm). Adjust the mobile phase (methanol:buffer, 65:35) for optimal retention .

- Elemental Analysis : Compare experimental C, H, S, and Cl values with theoretical calculations (e.g., C₁₄H₁₉ClO₃S).

Q. What precautions are critical for handling and storing sulfonyl chlorides like this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed, desiccated containers. Use molecular sieves to absorb residual moisture.

- Thermal Stability : Avoid temperatures >50°C to prevent decomposition.

- Reactivity : Work in a fume hood; sulfonyl chlorides react exothermically with amines, alcohols, or water.

Advanced Research Questions

Q. How can reaction intermediates during synthesis be identified and quantified?

- Methodological Answer :

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track sulfonation/chlorination steps.

- LC-MS : Couple HPLC with mass spectrometry to detect intermediates (e.g., sulfonic acid precursors). For example, a precursor ion at m/z 255 [M–Cl]⁺ may indicate incomplete chlorination.

- Quenching Studies : Aliquot the reaction mixture at intervals, quench with ice-cold methanol, and analyze via GC-MS or NMR.

Q. What strategies resolve contradictions in kinetic data for sulfonyl chloride reactions?

- Methodological Answer :

- Variable Control : Isolate factors like solvent polarity (e.g., DCM vs. THF), temperature, and catalyst loading.

- Competitive Experiments : Compare reactivity with analogous compounds (e.g., 4-Biphenylsulfonyl chloride, C₁₂H₉ClO₂S ) to identify steric/electronic effects.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to model transition states and activation energies.

Q. How does pH affect the stability of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct stability studies at pH 4–9 (buffer solutions adjusted with acetic acid or NaOH).

- At pH <5, hydrolysis slows due to protonation of the sulfonyl chloride.

- At pH >7, rapid hydrolysis to sulfonic acid occurs.

- Analytical Validation : Quantify degradation products via ion chromatography or LC-MS.

Q. What methods optimize the regioselectivity of sulfonation in dimethylphenoxy derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer sulfonation to the desired position.

- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to enhance para-selectivity during sulfonation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich aromatic positions.

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported for sulfonyl chloride derivatives?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and compare DSC/TGA profiles with literature (e.g., 4′-Fluoro[1,1′-biphenyl]-4-sulfonyl chloride, mp 82–84°C ).

- Polymorphism Screening : Test crystallization from different solvents (e.g., ethanol vs. acetone).

- Collaborative Validation : Cross-check results with independent labs using standardized protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.